Exo-5-acetyl-2-norbornene

概要

説明

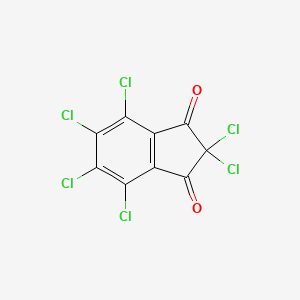

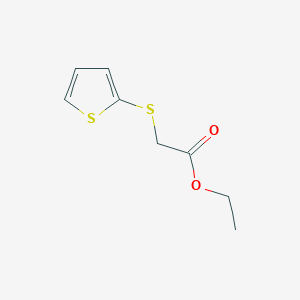

Exo-5-acetyl-2-norbornene, also known as Methyl 5-norbornen-2-yl ketone, is a colorless to light yellow liquid . It is a mixture of endo and exo isomers .

Synthesis Analysis

This compound has been used in the synthesis of the 2-acetylnorbornyl isothiocyanates: exo-2-acetyl-exo-6-isothiocyanatonorbornane, endo-2-acetyl-exo-6-isothiocyanatonorbornane, and exo-2-acetyl-exo-5-isothiocyanatonorbornane .Molecular Structure Analysis

The molecular formula of this compound is C9H12O . The molecular weight is 136.19 .Chemical Reactions Analysis

This compound has been used in the synthesis of the 2-acetylnorbornyl isothiocyanates . It has also been used in the preparation of mono-end functional ROMP polymers .Physical And Chemical Properties Analysis

This compound is a colorless to light yellow liquid . It has a refractive index of n20/D 1.484 (lit.) . The boiling point is 84-86 °C/18 mmHg (lit.) , and the density is 1.005 g/mL at 25 °C (lit.) .科学的研究の応用

Polymerization and Material Synthesis :

- Norbornene derivatives have been studied for their reactivity in metal-catalyzed addition polymerization, revealing the potential for creating diverse polymeric materials (Kang & Sen, 2004).

- Research has demonstrated the controlled synthesis of reactive polymeric architectures using norbornene derivatives, which can be used to prepare multifunctional polymers (Vogel & Théato, 2007).

- Amino acid-functionalized norbornene diester monomers have been synthesized and polymerized, highlighting their potential in creating high molecular weight polymers (Sutthasupa et al., 2007).

- The influence of norbornene derivatives on the cross-linking and glass transition temperature of polymers has been studied, demonstrating their utility in enhancing polymer properties (Bozhenkova et al., 2015).

Advanced Functional Materials :

- Research on norbornene derivatives has led to the synthesis of novel bi-functional copolymers, which can be used in various advanced material applications (Xue et al., 2008).

- Studies on the hydrogenation of poly(norbornene imide)s prepared by ring-opening metathesis polymerization (ROMP) show promising applications in optoelectronics due to their improved physical properties (Yoon et al., 2012).

Specialized Polymer Applications :

- Acid-functionalized norbornenes have been polymerized to produce water-soluble polymers, indicating potential applications in biotechnology and medicine (Lienkamp et al., 2009).

- The ring-opening metathesis polymerization of functional norbornenes in ionic liquids explores the scope of producing ionic polymers, which could be used in various electronic applications (Vygodskii et al., 2006).

作用機序

Safety and Hazards

Exo-5-acetyl-2-norbornene is classified as Acute Tox. 4 Oral according to the Hazard Classifications . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It should also be stored in a well-ventilated place and kept cool .

将来の方向性

Exo-5-acetyl-2-norbornene and similar compounds have potential applications in the field of material science due to their unique chemical properties . They are versatile building blocks for the synthesis of various functional materials, including polymers, dendrimers, and self-assembled monolayers . Furthermore, oxanorbornenes are promising new single addition monomers for the metathesis polymerization .

特性

IUPAC Name |

1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMLCWCLVJRPFY-HRDYMLBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1C[C@H]2C[C@@H]1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B3286233.png)

![1-[4-(Phenylamino)phenylamino]-2-ethylhexane](/img/structure/B3286254.png)

![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-amine](/img/structure/B3286260.png)

![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine](/img/structure/B3286282.png)

![1-[(3-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3286295.png)